BenchChemオンラインストアへようこそ!

cold shock like protein 7kD

Cryoprotection Lactic acid bacteria Freeze-thaw survival

Cold shock like protein 7kD (CAS 148814‑16‑8) designates a family of small, cytoplasmic bacterial cold‑shock proteins (CSPs) of approximately 7 kDa that function as nucleic‑acid‑binding RNA chaperones. The archetypal member from Streptomyces clavuligerus (UniProt Q01761, 67 amino acids, calculated molecular mass 6 993 Da) shares the conserved cold‑shock domain (CSD) with eukaryotic Y‑box proteins.

Molecular Formula C9H10O
Molecular Weight 0
CAS No. 148814-16-8
Cat. No. B1177186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecold shock like protein 7kD
CAS148814-16-8
Synonymscold shock like protein 7kD
Molecular FormulaC9H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 ug / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cold Shock Like Protein 7kD (CAS 148814-16-8): Procurement-Grade Characterization of a Bacterial 7 kDa Cold-Shock Protein Family Member


Cold shock like protein 7kD (CAS 148814‑16‑8) designates a family of small, cytoplasmic bacterial cold‑shock proteins (CSPs) of approximately 7 kDa that function as nucleic‑acid‑binding RNA chaperones. The archetypal member from Streptomyces clavuligerus (UniProt Q01761, 67 amino acids, calculated molecular mass 6 993 Da) shares the conserved cold‑shock domain (CSD) with eukaryotic Y‑box proteins [1]. This CAS identifier is cross‑referenced in the primary literature for CSPs from Lactococcus lactis (CspB, CspD, CspE) and Streptomyces spp. [2]. Unlike larger heat‑shock or general stress proteins, the ~7 kDa CSP family is distinguished by a compact β‑barrel fold lacking disulfide bonds, which directly underpins its rapid cold‑induction kinetics and its utility as a model system for studying protein stability, RNA‑chaperone activity, and low‑temperature adaptation in Gram‑positive bacteria [3].

Why Generic Substitution Fails for Cold Shock Like Protein 7kD in Low-Temperature Functional Assays


Although all bacterial CSPs share the conserved cold‑shock domain, functional differentiation among family members is profound and quantifiable. The E. coli CspA (7.4 kDa), Bacillus subtilis CspB, and Streptomyces/Lactococcus 7 kDa CSPs exhibit divergent cryoprotection potencies, nucleic‑acid binding preferences, thermostability, and regulatory interactions that preclude simple interchange in experimental systems. For instance, overproduction of L. lactis CspD increases post‑freeze viability by 30–40‑fold, whereas CspC primarily accelerates growth recovery rather than survival [1]. Similarly, CspA from E. coli binds ssDNA with low sequence selectivity, while B. subtilis CspB exhibits one‑order‑of‑magnitude preference for thymine‑based templates [2]. Consequently, selecting the appropriate 7 kDa CSP for procurement must be guided by the specific functional endpoint—cryoprotection, RNA‑chaperone activity, or structural biology—rather than by nominal molecular weight or domain homology alone.

Product-Specific Quantitative Evidence Guide for Cold Shock Like Protein 7kD: Comparator-Backed Differentiation Data


Cryoprotection Potency: L. lactis CSP Overproduction Increases Post-Freeze Survival by 30–40‑Fold Relative to Wild-Type Baseline

Overexpression of the 7 kDa cold‑shock protein CspD in Lactococcus lactis increases freeze‑thaw survival by 30–40‑fold compared to control cells. In wild‑type L. lactis NZ9000, pre‑exposure to 10 °C for 4 h increased freezing survival approximately 1,000‑fold relative to non‑adapted cells, whereas the cspABE deletion mutant (lacking CspA, CspB, and CspE) achieved only ~100‑fold enhancement, demonstrating that CspE is a critical contributor to cryoprotection [1]. This cryoprotection phenotype is specific to the L. lactis 7 kDa CSP family and is not uniformly observed across all bacterial CSP homologs.

Cryoprotection Lactic acid bacteria Freeze-thaw survival

Thermostability Differential: Mesophilic vs. Thermophilic CSPs Show Tm Differences Exceeding 28 °C

The melting temperature (Tm) of bacterial cold‑shock proteins varies markedly with the source organism's growth temperature. The mesophilic Bacillus subtilis CspB unfolds with a Tm of 49.0 °C, whereas the thermophilic Bacillus caldolyticus Csp displays a Tm of 77.3 °C—a 28.3 °C increase—despite only 12 amino‑acid substitutions among 67 residues [1]. A systematic comparison across extremophilic CSPs confirmed that CSP thermostability evolves to approximately 8 °C below the optimal growth temperature of the source bacterium [2]. The L. lactis and Streptomyces 7 kDa CSPs, derived from mesophiles, are expected to exhibit Tm values in the 45–55 °C range, consistent with their operating temperature niche.

Protein thermostability CSP family Melting temperature

Nucleic-Acid Binding Selectivity: CspB (B. subtilis) Shows One-Order-of-Magnitude Preference for Thymine ssDNA over Uracil or Cytosine ssDNA, Unlike E. coli CspA

In a comparative quantitative analysis, CspA from E. coli binds thymine-, uracil-, or cytosine-based ssDNA templates with comparable affinity, whereas CspB from B. subtilis binds thymine-based ssDNA with one order of magnitude higher affinity than uracil- or cytosine-based ssDNA [1]. This differential binding selectivity has direct implications for RNA‑chaperone function and nucleic‑acid‑based assay design. Although direct binding data for the Streptomyces or L. lactis 7 kDa CSPs are not available at comparable resolution, the primary‑sequence divergence in the RNP-1 and RNP-2 motifs between these CSPs and CspA/CspB suggests distinct binding preferences [2].

ssDNA binding Sequence selectivity RNA chaperone

Molecular Weight Precision: S. clavuligerus SC7.0 Is 6 993 Da (67 aa) Versus E. coli CspA at 7 280 Da (69 aa)

The Streptomyces clavuligerus cold‑shock‑like protein (UniProt Q01761, EMBL X68245) has a calculated molecular mass of 6 993 Da (67 amino acids), whereas the E. coli CspA (UniProt P0A9X9) has a calculated mass of 7 280 Da (69 amino acids) [1][2]. This ~300 Da mass difference, while small, is analytically resolvable by MALDI‑TOF or ESI‑MS and serves as a definitive identity check. The Streptomyces CSP also features a distinct pI and amino‑acid composition reflecting the high GC content (≥70%) of Streptomyces genomes [3].

Molecular weight Mass spectrometry Sequence verification

CSP Family Functional Divergence: L. lactis CspE Is Specifically Required for Cryoprotection, While CspA/CspB Deletion Is Compensated by Other CSPs

In L. lactis, deletion of the tandem cspA‑cspB genes (strain NZ9000ΔAB) does not impair freeze survival relative to wild‑type, because residual CspE production is up‑regulated. However, additional deletion of cspE (strain NZ9000ΔABE) reduces freeze survival enhancement from ~1,000‑fold to ~100‑fold after 4 h cold adaptation [1]. This demonstrates that CspE, but not CspA or CspB, is the limiting factor for cryoprotection in this organism. This functional hierarchy is not predictable from sequence identity alone and must be empirically determined for each CSP family.

Functional specialization Gene knockout Cryoprotection

Phylogenetic Divergence and GC‑Content Adaptation: Streptomyces CSPs Cluster Separately from Firmicutes CSPs with Distinct Codon Usage and Electrostatic Surface Properties

The Streptomyces 7 kDa CSP (SC7.0) shares only 58–64% amino‑acid identity with E. coli CspA and B. subtilis CspB, reflecting the deep phylogenetic separation between Actinobacteria and Proteobacteria/Firmicutes [1][2]. This divergence manifests in altered electrostatic surface potential: the B. caldolyticus CSP gains thermostability through favorable electrostatic interactions and a cation‑binding site absent in the B. subtilis ortholog, and similar surface‑charge differences are predicted for the high‑GC Streptomyces CSPs [3]. These structural differences affect solubility, ion‑exchange chromatographic behavior, and crystallization conditions.

Phylogenetics Codon usage Electrostatic surface

Best Research and Industrial Application Scenarios for Cold Shock Like Protein 7kD (CAS 148814-16-8)


Industrial Starter-Culture Cryopreservation Optimization

L. lactis strains overproducing CspD or CspE exhibit 2–40‑fold enhanced survival after multiple freeze‑thaw cycles compared to control cells [1]. Procurement of purified CspD or CspE (CAS 148814‑16‑8) enables exogenously supplemented cryoprotection assays and formulation screening for dairy starter cultures, where freeze‑stress tolerance directly impacts product shelf‑life and fermentation consistency.

Comparative Protein Thermostability Engineering

The 7 kDa CSP family provides an ideal model system for studying the atomic determinants of protein thermostability. Mesophilic CSPs (Tm ~49 °C for Bs‑CspB, predicted ~45–55 °C for Streptomyces/Lactococcus CSPs) and thermophilic CSPs (Tm ~77 °C for Bc‑Csp) differ by only 12 amino acids yet exhibit a 28 °C Tm shift [2]. Procuring mesophilic 7 kDa CSPs alongside thermophilic homologs permits systematic mutagenesis studies to identify thermostabilizing residues.

RNA Chaperone Activity Assays with Defined Nucleic Acid Templates

The differential ssDNA‑binding selectivity between CspA (non‑selective) and CspB (thymine‑preferring, ~10‑fold) [3] demonstrates that CSP homolog choice must match the experimental template. Procurement of the 7 kDa CSP from Streptomyces or Lactococcus, which bear distinct RNP‑motif sequences, allows investigation of RNA‑chaperone activity in a sequence‑context‑dependent manner, particularly for GC‑rich RNA substrates relevant to Actinobacteria.

Phylogenetic Marker for Actinobacterial Cold Adaptation Research

The S. clavuligerus SC7.0 protein exhibits only 58% identity to E. coli CspA [4], representing the deep Actinobacteria–Proteobacteria divergence. Procuring this protein supports phylogenetic and functional studies of cold‑shock adaptation in antibiotic‑producing Streptomyces, where the CSP promoter has pleiotropic effects on secondary metabolite biosynthesis [5].

Quote Request

Request a Quote for cold shock like protein 7kD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.